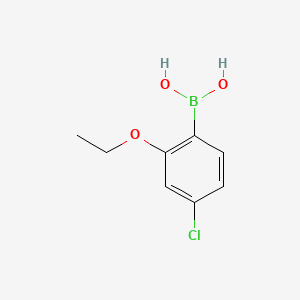

4-Chloro-2-ethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWJJDHZRLYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401269 | |

| Record name | 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-80-8 | |

| Record name | 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Arylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-Chloro-2-ethoxyphenylboronic acid (CAS No. 850568-80-8) is a particularly noteworthy building block. Its unique substitution pattern—featuring an electron-donating ethoxy group and a strategically placed chlorine atom—offers chemists a nuanced tool for creating complex biaryl structures.

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven protocols, and contextualize its application in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2]

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white crystalline solid or powder.[3][4] Its key identifiers and physical characteristics are summarized below.

Caption: Chemical Structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 850568-80-8 | [3][5][6] |

| Molecular Formula | C₈H₁₀BClO₃ | [5][7] |

| Molecular Weight | 200.43 g/mol | [5][6][7] |

| Appearance | White to almost white powder/crystal | [3][4] |

| Melting Point | 154-158 °C | [3][5] |

| Boiling Point | 354.7 ± 52.0 °C (Predicted) | [3][5] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3][5] |

| pKa | 8.44 ± 0.58 (Predicted) |[3] |

The Boroxine Anhydride Consideration

A critical, often overlooked, aspect of handling arylboronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. Several suppliers explicitly state that this compound may contain varying amounts of its anhydride.[4][5][7]

Caption: Reversible formation of boroxine from the boronic acid.

Expertise & Causality: The presence of boroxines can lead to inconsistent reactivity and inaccurate molar calculations in subsequent reactions like the Suzuki coupling.[8] While boroxines can participate in the catalytic cycle, their reactivity profile differs from the free acid. For stoichiometric precision and reproducibility, especially in methods development, it is highly recommended to either use freshly acquired material or implement a purification/hydrolysis step prior to use.[8]

Expected Spectral Characteristics

While a dedicated spectrum was not available, the structure allows for a reliable prediction of its key NMR signals:

-

¹H NMR: Expect signals for the three aromatic protons, exhibiting splitting patterns influenced by their positions relative to the chloro and ethoxy groups. The ethoxy group will present as a characteristic quartet and triplet. The two hydroxyl protons on the boron atom will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: Six distinct aromatic carbon signals are expected, with their chemical shifts influenced by the attached substituents (Cl, O-Et, B(OH)₂). Two signals corresponding to the ethoxy group carbons will also be present.

Synthesis and Purification

This compound is a synthetic building block, typically prepared via a directed ortho-metalation-borylation sequence. This method provides a high degree of regiochemical control.

A Plausible Synthetic Workflow

The most logical synthetic route involves the lithiation of 1-chloro-3-ethoxybenzene, directed by the ethoxy group, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.

References

- 1. This compound (contains varying amounts of Anhydride) [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID CAS#: 850568-80-8 [m.chemicalbook.com]

- 4. This compound | 850568-80-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 850568-80-8 CAS MSDS ((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-2-ethoxyphenylboronic acid

Introduction: The Pivotal Role of Structural Integrity in Drug Discovery

In the landscape of modern drug discovery and development, the precise molecular structure of a compound is its definitive identity. This blueprint dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. For researchers and scientists, the unambiguous elucidation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for advancing any compound through the rigorous pipeline of pharmaceutical development. 4-Chloro-2-ethoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions, is no exception.[1][2] Its utility as an intermediate for active pharmaceutical ingredients (APIs) necessitates a robust and multi-faceted approach to structural verification.[3]

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and accurately characterize this and similar boronic acid derivatives.

The Analytical Gauntlet: A Multi-technique Approach to Structural Verification

The definitive characterization of this compound, with the molecular formula C8H10BClO3 and a molecular weight of 200.43 g/mol , relies not on a single technique, but on the convergence of evidence from a suite of orthogonal analytical methods.[4][5] Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no room for ambiguity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and for this compound, ¹¹B, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides a detailed picture of the hydrogen atoms within the molecule. The chemical shift, integration, and multiplicity of each signal reveal the electronic environment, the number of protons, and the neighboring protons, respectively.

Expected ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~7.8-8.0 | d | 1H | Ar-H (ortho to -B(OH)₂) | The deshielding effect of the adjacent boronic acid group and the ethoxy group results in a downfield shift. The coupling to the meta proton results in a doublet. |

| ~7.3-7.4 | dd | 1H | Ar-H (ortho to -Cl) | The deshielding effect of the chlorine atom and coupling to two neighboring protons results in a doublet of doublets. |

| ~6.9-7.0 | d | 1H | Ar-H (ortho to -OEt) | The shielding effect of the electron-donating ethoxy group results in an upfield shift relative to the other aromatic protons. Coupling to the meta proton results in a doublet. |

| ~4.1-4.2 | q | 2H | -O-CH₂ -CH₃ | The protons are deshielded by the adjacent oxygen atom. The coupling to the three protons of the methyl group results in a quartet. |

| ~1.4-1.5 | t | 3H | -O-CH₂-CH₃ | These protons are in a typical aliphatic region. The coupling to the two protons of the methylene group results in a triplet. |

| (Broad) | s | 2H | -B(OH )₂ | The protons of the hydroxyl groups on the boron atom are acidic and often exchange with trace water in the solvent, resulting in a broad singlet that may appear over a wide chemical shift range. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[6] The choice of solvent is critical, as boronic acids can form boroxines (anhydrides) in non-polar, aprotic solvents, which can complicate the spectrum.[7] Using a protic solvent like Methanol-d₄ can help to ensure the compound remains as the free acid.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms.

Expected ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |

| ~160 | C -OEt | The carbon atom directly attached to the electron-donating ethoxy group is significantly deshielded and appears far downfield. |

| ~135-140 | C -Cl | The carbon atom bonded to the electronegative chlorine atom is deshielded. |

| ~130-135 | C -H (Aromatic) | Aromatic carbons typically appear in this region. |

| ~120-125 | C -H (Aromatic) | Aromatic carbons typically appear in this region. |

| ~115-120 | C -B(OH)₂ | The carbon attached to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is influenced by the boron's hybridization. |

| ~110-115 | C -H (Aromatic) | Aromatic carbons typically appear in this region. |

| ~64 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |

| ~15 | -O-CH₂-CH₃ | The methyl carbon appears in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a crucial technique for characterizing boronic acids as it directly probes the boron atom, which is the functional heart of the molecule. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state.[8]

-

sp²-hybridized boron in trigonal planar boronic acids typically resonates in the range of δ 28-34 ppm .

-

sp³-hybridized boron in tetrahedral boronate esters or adducts resonates further upfield, typically in the range of δ 2-10 ppm .

For this compound, a single, relatively broad signal is expected in the downfield region (around 30 ppm), confirming the presence of the trigonal planar boronic acid moiety.

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (around 10-20 mg in 0.7 mL of deuterated solvent) is often beneficial. It is imperative to use a quartz NMR tube to avoid a broad background signal from borosilicate glass.

-

Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.

-

Data Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. An external reference standard, such as BF₃·OEt₂, is typically used (δ 0.0 ppm).

-

Data Processing: Process the spectrum as with other NMR techniques. The line width of the signal can also provide structural information.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

Challenges in Boronic Acid Mass Spectrometry:

Boronic acids are prone to dehydration in the mass spectrometer, leading to the formation of boroxines (cyclic trimers).[9] This can complicate the interpretation of the mass spectrum. To mitigate this, derivatization or the use of soft ionization techniques is often employed.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

| m/z (Mass-to-Charge Ratio) | Adduct | Identity |

| 201.0484 | [M+H]⁺ | Protonated molecular ion |

| 223.0304 | [M+Na]⁺ | Sodiated molecular ion |

| 199.0339 | [M-H]⁻ | Deprotonated molecular ion |

| 183.0384 | [M+H-H₂O]⁺ | Dehydrated molecular ion |

Fragmentation Analysis:

Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the molecular ion can provide further structural confirmation. Expected fragmentation pathways for this compound include the loss of water, the ethoxy group, and cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and dehydration.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and increase the confidence in the molecular weight determination.

-

Data Analysis: Identify the molecular ion peak and any common adducts. If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H (-CH₂CH₃) |

| ~1600, 1475 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1250 | C-O stretch | Aryl ether (-O-CH₂) |

| ~1100 | C-Cl stretch | Aryl chloride |

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid group, and a strong band around 1350 cm⁻¹ corresponding to the B-O stretch is also a key indicator.[2]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the structure of this compound.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR, MS, and FT-IR provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11]

Experimental Workflow: X-ray Crystallography

The process involves three main stages:

-

Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling to induce the formation of a single, high-quality crystal (typically >0.1 mm in all dimensions).[12][13]

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data.

Obtaining a crystal structure provides definitive confirmation of the atomic connectivity, bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the compound's identity.

Visualizing the Elucidation Workflow and Molecular Structure

To better illustrate the logical flow of the structural elucidation process and the molecule itself, the following diagrams are provided.

Caption: Workflow for the structural elucidation of this compound.

Caption: 2D Structure of this compound.

Conclusion: A Commitment to Scientific Rigor

The structural elucidation of this compound is a clear demonstration of the necessity of a rigorous, multi-technique approach in modern chemical science. By systematically applying NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. This comprehensive analytical strategy not only ensures the identity and purity of this important synthetic building block but also upholds the principles of scientific integrity that are paramount in research and drug development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists, enabling them to navigate the challenges of structural elucidation with confidence and precision.

References

- 1. Visualizer loader [nmrdb.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. reddit.com [reddit.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. spectrabase.com [spectrabase.com]

- 12. How To [chem.rochester.edu]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

(4-Chloro-2-ethoxyphenyl)boronic acid CAS number 850568-80-8

An In-depth Technical Guide to (4-Chloro-2-ethoxyphenyl)boronic acid (CAS 850568-80-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chloro-2-ethoxyphenyl)boronic acid is a substituted arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex biaryl structures.[1][2] These molecular frameworks are central to the development of new pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive technical overview of its properties, core applications, detailed experimental protocols, and best practices for handling and characterization, designed to empower researchers in leveraging this versatile reagent to its full potential.

Introduction: A Versatile Synthetic Intermediate

In the landscape of drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor. (4-Chloro-2-ethoxyphenyl)boronic acid, with its specific substitution pattern, offers chemists a valuable intermediate. The ethoxy group and chlorine atom on the phenyl ring provide distinct electronic and steric properties, influencing reactivity and providing sites for potential downstream functionalization.

Its most significant application is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents and by-products.[4][5][6] This reaction has become one of the most utilized methods for C-C bond formation in synthetic chemistry.[5]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

Key Properties

| Property | Value | Reference(s) |

| CAS Number | 850568-80-8 | [7] |

| Molecular Formula | C₈H₁₀BClO₃ | [1] |

| Molecular Weight | 200.43 g/mol | [1][8] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | 154-158 °C | [1][8] |

| Solubility | Soluble in organic solvents like Dioxane, THF, DMF |

Note: Commercial products may contain varying amounts of the corresponding boroxine (anhydride), which can affect reactivity.[1][10]

Analytical Characterization

Confirming the identity and purity of (4-Chloro-2-ethoxyphenyl)boronic acid before use is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of water and the boroxine trimer, a common impurity formed by dehydration, can often be detected in the ¹H NMR spectrum.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry is a powerful tool for assessing purity. Optimized methods are necessary as boronic acids can be challenging to analyze, sometimes forming adducts or dehydrating in the ion source.[12][13] A reverse-phase C18 column is often effective for separation.[12]

-

Purity Assessment: Quantitative NMR (qNMR) or HPLC with a calibrated standard can be used to determine the precise purity of the material.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (4-Chloro-2-ethoxyphenyl)boronic acid, enabling the synthesis of biaryl compounds by coupling it with an aryl or vinyl halide (or pseudohalide).[4][6]

The Catalytic Cycle

The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][14] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[14]

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 4-chloro-2-ethoxyphenyl moiety) to the palladium center, displacing the halide.[14] The base is crucial for activating the boronic acid and facilitating this step.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]

Experimental Protocols

The following sections provide generalized yet detailed protocols. Causality: Each component and step is selected to ensure optimal reaction kinetics, minimize side reactions, and guarantee reproducibility.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a typical coupling between (4-Chloro-2-ethoxyphenyl)boronic acid and an aryl bromide.

Materials:

-

(4-Chloro-2-ethoxyphenyl)boronic acid (1.1 - 1.5 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, (4-Chloro-2-ethoxyphenyl)boronic acid, and the base. The use of an oven-dried flask is crucial to minimize water, which can affect catalyst activity and promote side reactions like protodeboronation.

-

Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. The solvent choice is key; a mixture including water often accelerates the transmetalation step.[4]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Workflow: From Reaction to Purified Product

Protocol: Product Work-up and Purification

Trustworthiness: This self-validating system ensures removal of reagents and by-products, with the final characterization confirming success.

-

Quenching: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water. This removes inorganic salts like the base and boron by-products.

-

Extraction: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel. Note: Boronic acids and related compounds can be challenging to purify via standard silica chromatography due to their polarity and potential for decomposition on the stationary phase.[15] A carefully selected eluent system (e.g., Hexanes/Ethyl Acetate gradient) is required. If issues arise, alternative techniques like reverse-phase chromatography or recrystallization may be necessary.[15][16]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the reagent's integrity.

-

Safety: (4-Chloro-2-ethoxyphenyl)boronic acid is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. Arylboronic acids can be susceptible to slow degradation over time, particularly protodeboronation in the presence of moisture.

-

Stability: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[11] While often in equilibrium, the presence of significant amounts of boroxine can sometimes lead to lower reaction yields.[11] Using high-purity material or converting to a more stable boronate ester (e.g., pinacol ester) can mitigate these issues, although the latter requires an additional synthetic step.[17]

Conclusion

(4-Chloro-2-ethoxyphenyl)boronic acid is a powerful and versatile reagent for the synthesis of complex organic molecules. Its value is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction, a robust and reliable method for constructing biaryl scaffolds. By understanding its chemical properties, adhering to rigorous experimental protocols, and employing proper handling techniques, researchers can effectively utilize this building block to advance projects in drug development, materials science, and beyond.

References

- 1. 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 7. 850568-80-8 | this compound - AiFChem [aifchem.com]

- 8. echemi.com [echemi.com]

- 9. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxyphenylboronic Acid

This guide provides a comprehensive overview of the synthesis of 4-chloro-2-ethoxyphenylboronic acid, a valuable reagent in modern organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic strategies, offering not just procedural steps but also the underlying chemical principles and rationale that govern these transformations.

Introduction: The Significance of this compound

This compound is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures. These motifs are frequently found in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution pattern of this compound, featuring a chloro group and an ethoxy group, provides chemists with versatile handles for further functionalization and allows for the fine-tuning of the electronic and steric properties of the target molecules.

Synthetic Methodologies: A Comparative Analysis

The synthesis of arylboronic acids, including this compound, is predominantly achieved through two main pathways: the Grignard reaction and the lithiation-borylation sequence.

The Grignard-based Approach: A Robust and Scalable Method

The reaction of an aryl Grignard reagent with a trialkyl borate ester is a widely employed and reliable method for the preparation of arylboronic acids. This approach is favored for its scalability and the use of readily available starting materials.

Causality Behind the Experimental Choices:

-

Starting Material: The logical precursor for this synthesis is an aryl halide, specifically 1-bromo-4-chloro-2-ethoxybenzene. The bromine atom is more reactive than the chlorine atom in the formation of the Grignard reagent, allowing for selective metal-halogen exchange.

-

Grignard Reagent Formation: The insertion of magnesium into the carbon-bromine bond is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3] These solvents are crucial as they solvate and stabilize the highly reactive Grignard reagent through Lewis acid-base interactions. Anhydrous conditions are paramount to prevent the protonation of the Grignard reagent by water, which would lead to the formation of the corresponding arene byproduct.[4] The reaction can be initiated by the addition of a small crystal of iodine, which activates the magnesium surface.[3]

-

Borylation: The Grignard reagent, a potent nucleophile, is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which acts as the boron electrophile. This reaction is conducted at low temperatures (typically -78 °C to 0 °C) to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired borinic and boronic acids.

-

Hydrolysis: The resulting boronate ester is not isolated but is directly hydrolyzed under acidic conditions to yield the final this compound.[5]

Lithiation-Borylation: A Pathway for Functionalized Arenes

An alternative route involves the use of an organolithium reagent, generated either by direct lithiation or halogen-lithium exchange, followed by borylation. This method is particularly useful for substrates with functional groups that are incompatible with Grignard reagents.

Causality Behind the Experimental Choices:

-

Organolithium Formation: Aryl bromides or iodides can undergo halogen-lithium exchange with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (-78 °C). This exchange is typically very fast. Alternatively, direct ortho-lithiation can be achieved if a directing group is present on the aromatic ring.

-

Borylation and Workup: The subsequent borylation with a trialkyl borate and acidic workup are similar to the Grignard-based approach. The extremely low temperatures are critical to control the reactivity of the organolithium species and prevent side reactions.

Experimental Protocol: Grignard-based Synthesis

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for arylboronic acids.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-4-chloro-2-ethoxybenzene | C₈H₈BrClO | 235.50 | 10.0 g | 0.0425 | Starting material.[6] |

| Magnesium turnings | Mg | 24.31 | 1.24 g | 0.051 | Ensure turnings are fresh and dry. |

| Iodine | I₂ | 253.81 | 1 small crystal | - | Initiator. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Solvent. Must be dry. |

| Trimethyl borate | B(OCH₃)₃ | 103.91 | 6.62 g (7.1 mL) | 0.0637 | Boron source. |

| 2 M Hydrochloric acid | HCl | 36.46 | ~30 mL | - | For hydrolysis and workup. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction. |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 30 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |

Step-by-Step Procedure

-

Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is flame-dried and allowed to cool to room temperature.

-

Grignard Reagent Formation:

-

Magnesium turnings (1.24 g) and a small crystal of iodine are placed in the reaction flask.

-

1-Bromo-4-chloro-2-ethoxybenzene (10.0 g) is dissolved in 20 mL of anhydrous THF and transferred to the dropping funnel.

-

A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which is evidenced by a color change and gentle refluxing.

-

Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.

-

Trimethyl borate (7.1 mL) dissolved in 10 mL of anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

-

Hydrolysis and Workup:

-

The reaction mixture is cooled in an ice bath, and 2 M HCl (~30 mL) is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 30 minutes.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, or by an acid-base extraction.[7]

-

For acid-base extraction, the crude product is dissolved in diethyl ether and extracted with a 1 M NaOH solution. The aqueous layer is then washed with diethyl ether, acidified with concentrated HCl, and the precipitated boronic acid is extracted with diethyl ether. The organic layer is dried and concentrated to afford the purified product.

-

Visualization of the Synthetic Workflow

Caption: Workflow for the Grignard-based synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and a broad singlet for the B(OH)₂ protons. It's important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. Running the NMR in a solvent like d₄-methanol can sometimes simplify the spectrum.[8]

-

¹³C NMR spectroscopy will confirm the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), should be used to confirm the molecular weight and elemental composition of the product.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values.

Safety Considerations

-

Grignard Reagents and Organolithiums: These reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.[4]

-

Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Boronic Acids: While generally less hazardous than the reagents used in their synthesis, boronic acids can be irritants.[9] Appropriate PPE should be worn when handling the final product.

References

- 1. This compound (contains varying amounts of Anhydride) [myskinrecipes.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. adichemistry.com [adichemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-2-chloro-4-ethoxybenzene | C8H8BrClO | CID 22735623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. 4-エトキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid for Advanced Research Applications

Abstract: 4-Chloro-2-ethoxyphenylboronic acid has emerged as a critical building block in modern organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Its unique substitution pattern offers steric and electronic properties that are highly valuable in constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, validated protocols for its use in cornerstone reactions like the Suzuki-Miyaura coupling, and insights into its role in the development of bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a crystalline solid that, like many boronic acids, may exist in equilibrium with its anhydride (boroxine) form.[1] Accurate characterization is therefore crucial for stoichiometric calculations and ensuring reaction reproducibility.

The molecular weight of a compound is a foundational piece of data, essential for all quantitative aspects of experimental chemistry. For this compound, this value is precisely determined by its chemical formula.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 200.43 g/mol | [2][3][4] |

| Molecular Formula | C₈H₁₀BClO₃ | [2][3] |

| Exact Mass | 200.04100 Da | [4] |

| CAS Number | 850568-80-8 | [3] |

| Melting Point | 154-158 °C | [3] |

| Appearance | White to off-white crystalline solid | [5] |

| Boiling Point (Predicted) | 354.7 ± 52.0 °C | [3] |

| InChIKey | NIWJJDHZRLYASL-UHFFFAOYSA-N | [6] |

It is imperative for researchers to note that commercial boronic acids can contain varying amounts of their corresponding boroxine (anhydride) trimers.[1] This is often the result of dehydration. The presence of boroxines can impact reactivity in certain applications, and recrystallization from water is a common and effective method to hydrolyze the anhydride back to the desired boronic acid form, ensuring maximum efficiency in reactions like the Suzuki coupling.[1]

Synthesis and Quality Control Workflow

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control (QC) strategies. A common route involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

A robust workflow for ensuring the quality of the boronic acid before its use in sensitive downstream applications is critical for reproducibility.

Caption: A generalized workflow for the synthesis and quality control of aryl boronic acids.

Self-Validating QC Protocol:

-

Melting Point Determination: A sharp melting point within the established range (e.g., 154-158 °C) indicates high purity.[3] A broad melting range often suggests the presence of impurities or residual solvent.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities. ¹¹B NMR is particularly useful for assessing the ratio of boronic acid to boroxine.

-

Purity Confirmation: The purity should be ≥98% as determined by techniques like HPLC or qNMR before use in GMP or regulated environments.[3]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[8][9]

The ethoxy group at the ortho position and the chloro group at the para position on the phenyl ring provide specific steric and electronic characteristics that can be exploited to fine-tune molecular properties in drug discovery.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[10][11] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.

Objective: To synthesize a substituted biaryl compound.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)

-

Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Toluene/Water (4:1 mixture)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. K₂CO₃ is a common, effective base for activating the boronic acid.[12]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen, and removing air prevents its decomposition, which would halt the catalytic cycle.[11]

-

-

Solvent and Catalyst Addition: Add the Toluene/Water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

-

Rationale: The biphasic solvent system is effective; the organic phase solubilizes the reactants and catalyst, while the inorganic base resides primarily in the aqueous phase.[9]

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Significance in Drug Discovery and Development

Boronic acids are integral to medicinal chemistry, serving as key intermediates in the synthesis of numerous drug candidates and approved drugs.[13][14] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted the therapeutic potential of this class of compounds.[13][14]

The structural motif provided by this compound is valuable for several reasons:

-

Modularity: It allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

-

Physicochemical Tuning: The ethoxy group can improve properties like solubility and cell permeability, while the chlorine atom can enhance metabolic stability or provide a vector for target interaction.[8]

-

Scaffold Construction: It is used to build complex molecular cores that are difficult to access through other synthetic routes.[8][13]

Its application is crucial in developing molecules for targeted therapies, particularly in areas like oncology, where the specific orientation of aryl groups is essential for binding to biological targets like kinases.[8]

Safety and Handling

As a professional laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed or in contact with skin and is harmful to aquatic life.[15] It can cause skin and eye irritation.[16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[15][17]

-

Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[15][18] Avoid formation of dust and aerosols.[18]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound (contains varying amounts of Anhydride) [myskinrecipes.com]

- 3. 850568-80-8 CAS MSDS ((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. lookchem.com [lookchem.com]

Introduction: Navigating the Nuances of Arylboronic Acid Stability

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-ethoxyphenylboronic Acid

This compound stands as a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility, however, is intrinsically linked to its purity and stability. As researchers and drug development professionals, understanding the factors that govern the integrity of this reagent is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility, efficiency, and success of complex synthetic endeavors.

This guide moves beyond generic storage instructions to provide a deep, mechanistic understanding of the degradation pathways inherent to this compound and its class. By elucidating the causality behind its instability, we can establish rational, field-proven protocols for its storage and handling, thereby safeguarding this critical reagent and the integrity of the research it supports.

Compound Identification and Physicochemical Properties

A clear understanding of the subject molecule is the foundation of any technical assessment.

| Property | Value | Source |

| Chemical Name | (4-chloro-2-ethoxyphenyl)boronic acid | [1] |

| Synonyms | 4-Chloro-2-ethoxybenzeneboronic acid | [1][2] |

| CAS Number | 850568-80-8 | [1] |

| Molecular Formula | C₈H₁₀BClO₃ | [1][3] |

| Molecular Weight | 200.43 g/mol | [1] |

| Appearance | White to off-white powder or crystal | [2] |

| Melting Point | 154-158 °C | [1] |

It is crucial to recognize that commercial batches of this compound often contain varying amounts of its corresponding cyclic anhydride, the boroxine.[2][4] This is a common characteristic of boronic acids, resulting from the intermolecular dehydration of three monomer units.[5] While this is often a reversible process, its presence underscores the compound's inherent sensitivity to moisture and thermal conditions.

Core Stability Challenges: The Primary Degradation Pathways

The stability of an arylboronic acid is not absolute but is a dynamic equilibrium influenced by its environment. Three primary degradation pathways represent the most significant risks to the integrity of this compound: Protodeboronation, Oxidation, and Dehydration.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a prevalent and often undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process effectively consumes the active reagent, converting it into an inert chloro-ethoxy-benzene byproduct. The propensity for protodeboronation is highly dependent on reaction conditions, particularly pH.[6]

-

Mechanism: The reaction can proceed through multiple pathways. Under aqueous conditions, both general acid-catalyzed and specific base-catalyzed mechanisms have been identified.[6] The base-catalyzed process, which is particularly relevant to Suzuki coupling conditions, involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source like water.[6][8][9] Electron-deficient arylboronic acids can be especially susceptible to rapid decomposition under basic conditions.[10][11]

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which typically converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (4-chloro-2-ethoxyphenol in this case).[12][13] This transformation can be initiated by various oxidants.

-

Causality: The presence of atmospheric oxygen, peroxides (often found in aged etheric solvents), or other oxidizing agents can facilitate this degradation.[12][14] The reaction mechanism can involve the formation of an intermediate boronate-oxidant complex, followed by rearrangement and hydrolysis to yield the phenol.[12] This pathway is a critical consideration, as the resulting phenolic impurity can interfere with subsequent reactions and complicate purification.

Dehydration: Formation of Boroxines

As mentioned, boronic acids have a strong tendency to undergo intermolecular dehydration to form stable, six-membered cyclic anhydrides known as boroxines.[5]

-

Equilibrium: This is a condensation reaction where three molecules of the boronic acid lose three molecules of water. While often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry and reaction kinetics. The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of moisture. Storing the compound in a scrupulously dry environment is the primary means of minimizing boroxine formation.

The following diagram illustrates the two most detrimental degradation pathways that compromise the chemical identity of the reagent.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on a mechanistic understanding of the degradation pathways, a robust storage and handling strategy can be implemented. The core principle is the exclusion of atmospheric moisture, oxygen, light, and incompatible chemical agents.

Quantitative Storage Recommendations

The following table summarizes the optimal conditions for maintaining the long-term stability and integrity of this compound, synthesized from multiple safety data sheets and best practice guides.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all degradation pathways, including oxidation and dehydration.[15] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven protodeboronation.[16] |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air; protects from light which can catalyze oxidative processes.[15][16][17] |

| Environment | Dry, well-ventilated area | Minimizes ambient moisture and ensures safe dispersal of any potential vapors.[15][18] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture | These materials can directly initiate or catalyze the primary degradation pathways.[15][17][19] |

Safe Handling Workflow

Adherence to a strict handling protocol is essential to prevent contamination and degradation during use.

Caption: Recommended workflow for handling this compound.

Causality within the Workflow:

-

Step 1 (Equilibration): Bringing the sealed container to room temperature before opening is critical. Opening a cold container will cause atmospheric moisture to condense on the cold solid, introducing water and initiating hydrolysis and protodeboronation.

-

Step 2 & 3 (Inert Atmosphere): Handling the solid under an inert gas is the most effective way to prevent exposure to both oxygen and moisture during transfer.

-

Step 5 (Purging): Backfilling the container's headspace with an inert gas before re-storing displaces any air that entered during handling, preserving the integrity of the remaining reagent.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To empirically validate the stability of a given batch of this compound, a forced degradation study is the authoritative method. This protocol is designed to be a self-validating system, identifying the specific vulnerabilities of the compound.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal) and identify key degradation products.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 50 mg of this compound.

-

Dissolve in 50.0 mL of acetonitrile to create a 1 mg/mL stock solution. This serves as the unstressed control sample (T=0).

-

-

Acidic Hydrolysis:

-

Pipette 5.0 mL of the stock solution into a vial.

-

Add 5.0 mL of 0.1 M HCl.

-

Cap the vial and heat at 60 °C for 24 hours.

-

-

Basic Hydrolysis:

-

Oxidative Degradation:

-

Pipette 5.0 mL of the stock solution into a vial.

-

Add 5.0 mL of 3% hydrogen peroxide (H₂O₂).

-

Cap the vial and keep at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation (Solid State):

-

Accurately weigh ~10 mg of the solid compound into an open glass vial.

-

Place in an oven at 80 °C for 48 hours.

-

After stressing, allow the vial to cool, then dissolve the contents in 10.0 mL of acetonitrile.

-

-

Sample Analysis (HPLC):

-

For liquid samples (acid, base, oxidative), neutralize the solution if necessary and dilute with mobile phase to an appropriate concentration (~50 µg/mL).

-

Analyze the T=0 control and all stressed samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, with UV detection).

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks signifies the formation of degradation products. Peak tracking and mass spectrometry (LC-MS) can be used to identify these products and confirm degradation pathways.

-

Conclusion

The stability of this compound is not a passive characteristic but an active state that must be diligently maintained. Its primary vulnerabilities—protodeboronation, oxidation, and dehydration—are mechanistically well-understood phenomena. By grounding our storage and handling procedures in this scientific rationale, we can effectively mitigate these risks. Storing the compound under refrigerated, inert, and dry conditions, coupled with meticulous handling protocols, is paramount. For researchers in drug development and discovery, implementing such rigorous, evidence-based practices ensures the reliability of this key synthetic intermediate, ultimately upholding the quality and reproducibility of the scientific outcomes.

References

- 1. 850568-80-8 CAS MSDS ((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 850568-80-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic data for 4-Chloro-2-ethoxyphenylboronic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethoxyphenylboronic Acid

This guide provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer insights into experimental design, data interpretation, and the underlying chemical principles that validate the structure and purity of this versatile synthetic building block.

Introduction: The Analytical Imperative for Arylboronic Acids

This compound is a valuable reagent in modern organic synthesis, most notably as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in constructing complex molecular architectures makes it a frequent component in medicinal chemistry and materials science. However, the unique chemistry of boronic acids, particularly their propensity to form cyclic trimeric anhydrides known as boroxines, presents specific analytical challenges.[1][2]

Accurate structural confirmation and purity assessment are therefore non-negotiable for ensuring reproducibility and success in downstream applications. This guide details the application of orthogonal spectroscopic techniques (NMR, IR, and MS) to provide a complete analytical profile of the target molecule, establishing a benchmark for its identity and quality.

Molecular Structure and Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental structure.

References

The Strategic Application of 4-Chloro-2-ethoxyphenylboronic Acid in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Phenylboronic acids have emerged as exceptionally versatile reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth analysis of a particularly valuable, yet specific reagent: 4-Chloro-2-ethoxyphenylboronic acid. We will explore its fundamental properties, dissect its primary application in Suzuki-Miyaura coupling, and present case studies demonstrating its utility in the synthesis of high-value pharmaceutical targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to leverage this reagent's full potential.

Foundational Profile of the Reagent

This compound is a substituted aromatic boronic acid that serves as a key intermediate in organic synthesis.[3] Its structural features—a chlorine atom at the 4-position and an ethoxy group at the 2-position—are not merely incidental. These substitutions critically influence the electronic properties and steric profile of the molecule, which in turn dictates its reactivity and the pharmacological properties of the final compounds it helps to create.

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 850568-80-8 | [4][5] |

| Molecular Formula | C₈H₁₀BClO₃ | [5][6] |

| Molecular Weight | 200.43 g/mol | [5] |

| Appearance | White to off-white powder or crystal | [4] |

| Melting Point | 154-158 °C | [4][5] |

| Storage | Room temperature | [3][7] |

Causality Insight: The ethoxy group ortho to the boronic acid can influence the reaction kinetics through steric hindrance and electronic effects. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the chlorine atom create a specific electronic environment that can be exploited for selective coupling reactions.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound in medicinal chemistry is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl or vinyl-aryl structures that form the backbone of many drugs.[2][9][10]

The reaction's success in pharmaceuticals stems from its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[11][12][13]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[9] The rate of this step is typically I > Br > Cl.

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Case Study: Synthesis of Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists

The 4-chloro-2-ethoxyphenyl moiety is a key structural feature in the development of novel antagonists for the CRF₁ receptor, a target for treating anxiety, depression, and stress-related disorders.

A study by Mochizuki et al. detailed the discovery of potent benzimidazole-based CRF₁ receptor antagonists.[14] While their final lead compound contained a related phenoxy group, the synthetic strategy and structure-activity relationship (SAR) studies are highly relevant. The core synthesis involves coupling a functionalized benzimidazole with an appropriate boronic acid. Using this compound in such a synthesis allows for the introduction of a critical pharmacophore.

Synthetic Rationale:

The 4-chloro substitution can enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket in the receptor. The ortho-ethoxy group serves multiple purposes:

-

Conformational Lock: It imparts a steric twist to the biaryl system, locking it into a specific, biologically active conformation.

-

Metabolic Stability: It can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, improving the pharmacokinetic profile of the drug candidate.[14]

-

Solubility & Lipophilicity: The ethoxy group modulates the lipophilicity of the molecule, which is critical for balancing membrane permeability and aqueous solubility.

Caption: Logical relationship of the reagent's features to final drug properties.

Broader Applications & Future Directions

While C-C bond formation is its primary role, the unique properties of phenylboronic acids (PBAs) are being exploited in other advanced applications.

Kinase Inhibitor Scaffolds

The biaryl motif is prevalent in a vast number of kinase inhibitors designed to treat cancers and inflammatory diseases.[15] The ability to rapidly synthesize libraries of substituted biaryls using a diverse set of boronic acids is a cornerstone of modern kinase inhibitor discovery. This compound represents a valuable building block for generating novel chemical matter to probe the active sites of kinases, where the specific substitution pattern can confer selectivity and potency.

Targeted Drug Delivery

Phenylboronic acids have the unique ability to form reversible covalent bonds with 1,2- or 1,3-diols.[16] This chemistry is being ingeniously applied in cancer therapy. Many cancer cells overexpress sialic acid residues on their surfaces, which contain diol functionalities.[17][18] By functionalizing nanoparticles or drug-delivery systems with PBA derivatives, researchers can achieve targeted delivery of chemotherapeutics directly to tumor cells, potentially reducing systemic toxicity and increasing efficacy.[17][19] While simple PBAs are used for this, the principles can be extended to more complex, functionalized versions.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative, self-validating workflow for coupling this compound with a generic aryl bromide.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Equipment

-

Aryl Bromide (1.0 mmol, 1.0 eq.)

-

This compound (1.2 mmol, 1.2 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq.)[20]

-

1,4-Dioxane (5 mL) and Water (1 mL)

-

Round-bottom flask or pressure vessel, magnetic stir bar, condenser

-

Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (2.5 eq.), palladium catalyst, and phosphine ligand.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvents (1,4-Dioxane and water) via syringe. The use of water is often necessary to dissolve the inorganic base.[20]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-